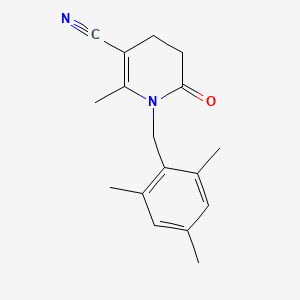

1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

CAS No.: 338748-73-5

Cat. No.: VC3996544

Molecular Formula: C17H20N2O

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338748-73-5 |

|---|---|

| Molecular Formula | C17H20N2O |

| Molecular Weight | 268.35 g/mol |

| IUPAC Name | 6-methyl-2-oxo-1-[(2,4,6-trimethylphenyl)methyl]-3,4-dihydropyridine-5-carbonitrile |

| Standard InChI | InChI=1S/C17H20N2O/c1-11-7-12(2)16(13(3)8-11)10-19-14(4)15(9-18)5-6-17(19)20/h7-8H,5-6,10H2,1-4H3 |

| Standard InChI Key | YLGOXBMFCHMBED-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)CN2C(=C(CCC2=O)C#N)C)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)CN2C(=C(CCC2=O)C#N)C)C |

Introduction

Chemical Identity and Structural Elucidation

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 338748-73-5 | |

| Molecular Formula | ||

| Molecular Weight | 268.35 g/mol | |

| Melting Point | 150–152°C | |

| LogP (Predicted) | ~3.2 (hydrophobic) | |

| SMILES | CC1=CC(=C(C(=C1)C)CN2C(=C(CCC2=O)C#N)C)C |

Synthesis and Derivative Chemistry

Synthetic Pathways

While explicit synthetic protocols for 338748-73-5 are proprietary, analogous pyridine derivatives suggest plausible routes:

-

Friedel-Crafts Alkylation: The mesitylmethyl group is likely introduced via alkylation of a pyridine precursor using mesitylene and a Lewis acid catalyst (e.g., AlCl₃).

-

Cyclocondensation: Formation of the tetrahydro-pyridine ring could involve cyclization of a β-ketonitrile intermediate with an amine .

-

Oxidation and Functionalization: Post-cyclization oxidation at C6 and nitrile introduction at C3 complete the structure .

Table 2: Key Synthetic Intermediates

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 2-Methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile | Core scaffold precursor | |

| Mesitylene derivatives | Alkylating agents |

Derivatives and Analogues

Structural modifications of this compound focus on:

-

N1-substituents: Replacing mesitylmethyl with aryl or alkyl groups to modulate steric and electronic effects.

-

C3-functionalization: Converting the nitrile to amides or carboxylic acids for enhanced solubility .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s hydrophobicity (LogP ≈ 3.2) limits aqueous solubility, favoring organic solvents like dichloromethane or THF. Stability studies indicate decomposition above 200°C, with the nitrile group susceptible to hydrolysis under acidic conditions .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume